Cas no 100421-52-1 (Methyl 3-fluorothiophene-2-carboxylate)

Methyl 3-fluorothiophene-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-fluorothiophene-2-carboxylate
- Methyl 3-Fluoro-2-thiophenecarboxylate
- 2-Thiophenecarboxylicacid, 3-fluoro-, methyl ester
- 3-Fluoro-2-thiophenecarboxylic acid methyl ester
- 3-Fluoro-thiophene-2-carboxylic acid methyl ester
- 2-Thiophenecarboxylicacid,3-fluoro-,methylester
- 2-Thiophenecarboxylic acid, 3-fluoro-, methyl ester
- PubChem15241
- 3-Fluoro-thiophene-2-carboxylicacidmethylester
- UKIUEFZYSXIGPY-UHFFFAOYSA-N
- BCP21931
- RW2831
- Methyl3
- 2-Thiophenecarboxylicacid,3-Fluoro-,Methylester(9CI)
- M2295
- FT-0660697
- A16201
- SY055213
- DTXSID00441994
- MFCD16606491
- AKOS006335083
- A11289
- Methyl3-fluorothiophene-2-carboxylate
- DS-13713
- CS-0033481
- 100421-52-1
- EN300-211179
- AMY36684
- J-522671
- SCHEMBL13919867
- F2158-1264
- DB-058432
-
- MDL: MFCD16606491
- インチ: 1S/C6H5FO2S/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,1H3
- InChIKey: UKIUEFZYSXIGPY-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1C(=O)OC)F
計算された属性
- Exact Mass: 159.999429g/mol
- Surface Charge: 0
- XLogP3: 1.9
- 水素結合ドナー数: 0
- Hydrogen Bond Acceptor Count: 4
- 回転可能化学結合数: 2
- Exact Mass: 159.999429g/mol
- 単一同位体質量: 159.999429g/mol
- Topological Polar Surface Area: 54.5Ų
- Heavy Atom Count: 10
- 複雑さ: 140
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- Defined Bond Stereocenter Count: 0
- 不確定化学結合立体中心数: 0
- Covalently-Bonded Unit Count: 1
じっけんとくせい
- 密度みつど: 1.323
- ゆうかいてん: 53.0 to 57.0 deg-C
- Boiling Point: 217 ºC
- フラッシュポイント: 85 ºC
- Refractive Index: 1.514
- PSA: 54.54000
- LogP: 1.67380
Methyl 3-fluorothiophene-2-carboxylate Security Information
- 储存条件:0-10°C
Methyl 3-fluorothiophene-2-carboxylate 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Methyl 3-fluorothiophene-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A115752-1g |
Methyl 3-fluorothiophene-2-carboxylate |
100421-52-1 | 95% | 1g |
$20.0 | 2024-04-26 | |
Enamine | EN300-211179-5.0g |
methyl 3-fluorothiophene-2-carboxylate |
100421-52-1 | 5g |
$426.0 | 2023-05-01 | ||
TRC | M220445-500mg |
Methyl 3-Fluorothiophene-2-carboxylate |
100421-52-1 | 500mg |
$92.00 | 2023-05-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1104121-25g |
Methyl 3-fluoro-2-thiophenecarboxylate |
100421-52-1 | 96% | 25g |
¥2600 | 2023-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1104121-250mg |
Methyl 3-fluoro-2-thiophenecarboxylate |
100421-52-1 | 96% | 250mg |
¥64 | 2023-04-17 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M77960-5g |
Methyl 3-fluoro-2-thiophenecarboxylate |
100421-52-1 | 95% | 5g |
¥846.0 | 2022-04-27 | |
Alichem | A169005139-5g |
Methyl 3-fluorothiophene-2-carboxylate |
100421-52-1 | 95% | 5g |
$318.00 | 2023-09-04 | |
Enamine | EN300-211179-2.5g |
methyl 3-fluorothiophene-2-carboxylate |
100421-52-1 | 2.5g |
$269.0 | 2023-09-16 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M835425-1g |
Methyl 3-Fluoro-2-thiophenecarboxylate |
100421-52-1 | >97% | 1g |
229.50 | 2021-05-17 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M77960-1g |
Methyl 3-fluoro-2-thiophenecarboxylate |
100421-52-1 | 95% | 1g |
¥184.0 | 2022-04-27 |
Methyl 3-fluorothiophene-2-carboxylate 関連文献
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
Methyl 3-fluorothiophene-2-carboxylateに関する追加情報
Recent Advances in the Application of Methyl 3-fluorothiophene-2-carboxylate (CAS: 100421-52-1) in Chemical Biology and Pharmaceutical Research
Methyl 3-fluorothiophene-2-carboxylate (CAS: 100421-52-1) has emerged as a key intermediate in the synthesis of novel bioactive compounds, particularly in the development of pharmaceuticals targeting central nervous system (CNS) disorders and inflammatory diseases. Recent studies have highlighted its unique structural features, including the electron-withdrawing fluorine atom and the thiophene ring, which contribute to enhanced metabolic stability and improved binding affinity to target proteins. This research brief synthesizes the latest findings on this compound, focusing on its synthetic applications, mechanism of action, and potential therapeutic benefits.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of Methyl 3-fluorothiophene-2-carboxylate as a building block for the synthesis of potent adenosine A2A receptor antagonists. The researchers utilized palladium-catalyzed cross-coupling reactions to incorporate this moiety into heterocyclic scaffolds, resulting in compounds with nanomolar affinity for the A2A receptor. These findings are particularly relevant for Parkinson's disease treatment, where A2A receptor modulation has shown promise in reducing motor symptoms.
In the field of anti-inflammatory drug development, a recent patent application (WO2023056789) describes the use of Methyl 3-fluorothiophene-2-carboxylate derivatives as selective COX-2 inhibitors. The fluorinated thiophene core was found to significantly reduce gastrointestinal toxicity compared to traditional NSAIDs while maintaining comparable anti-inflammatory efficacy. Molecular docking studies revealed that the fluorine atom at the 3-position forms critical hydrogen bonds with the COX-2 active site, explaining the observed selectivity.
Advances in synthetic methodology have also been reported, with a 2024 Organic Letters publication detailing a novel continuous flow process for the large-scale production of Methyl 3-fluorothiophene-2-carboxylate. This approach addresses previous challenges in scaling up the traditional batch synthesis, achieving 85% yield with >99% purity while reducing hazardous waste generation by 60%. The improved synthetic accessibility is expected to facilitate broader exploration of this scaffold in medicinal chemistry programs.
From a drug metabolism perspective, recent in vitro studies using human liver microsomes have shown that the fluorothiophene moiety confers remarkable resistance to oxidative metabolism, with a half-life exceeding 120 minutes. This metabolic stability, combined with favorable LogP values (2.1-2.8) of derived compounds, suggests excellent pharmacokinetic properties for drug candidates incorporating this structural motif. However, researchers caution that the strong electron-withdrawing nature of the fluorine substituent may require careful consideration in designing prodrug strategies.
Looking forward, several pharmaceutical companies have included Methyl 3-fluorothiophene-2-carboxylate derivatives in their preclinical pipelines, particularly for neurological indications. The compound's ability to cross the blood-brain barrier efficiently, as demonstrated in recent PET imaging studies with radiolabeled analogs, positions it as a valuable scaffold for CNS-targeted therapeutics. Future research directions likely include exploration of its applications in PROTAC design and as a component of covalent inhibitors targeting cysteine residues.
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